Cas no 1805615-25-1 (5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid)
5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid
- NC=1C=C(C(=C(C(=O)O)C=1)Cl)C(F)(F)F
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- Inchi: 1S/C8H5ClF3NO2/c9-6-4(7(14)15)1-3(13)2-5(6)8(10,11)12/h1-2H,13H2,(H,14,15)
- InChI Key: RKUMWXKTJSZWQE-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)O)=CC(=CC=1C(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 259
- XLogP3: 2.3
- Topological Polar Surface Area: 63.3
5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015793-250mg |
5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid |
1805615-25-1 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
| Alichem | A015015793-500mg |
5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid |
1805615-25-1 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015015793-1g |
5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid |
1805615-25-1 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid
5-Amino-2-chloro-3-(trifluoromethyl)benzoic Acid: A Comprehensive Overview
The compound 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid, also known by its CAS number 1805615-25-1, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 3-position of a benzoic acid backbone. These substituents contribute to its distinctive chemical properties and reactivity.
The synthesis of 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid involves a series of intricate chemical reactions, including nucleophilic aromatic substitution and electrophilic substitution. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, ensuring higher yields and better purity. The compound's stability under various conditions has been extensively studied, making it suitable for use in demanding chemical environments.
In terms of applications, 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid has found significant utility in the pharmaceutical industry. Its structure makes it an ideal candidate for drug design, particularly in the development of compounds targeting specific biological pathways. For instance, recent studies have highlighted its potential as a precursor for bioactive molecules with anti-inflammatory and antioxidant properties.
The trifluoromethyl group in the compound plays a crucial role in modulating its pharmacokinetic properties. This group enhances lipophilicity, which is essential for drug absorption and bioavailability. Additionally, the amino group at the 5-position facilitates further functionalization, enabling researchers to explore its potential as a building block for more complex molecules.
Recent research has also focused on the environmental impact of 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid. Studies have shown that the compound exhibits low toxicity to aquatic organisms under controlled conditions, making it a safer choice for industrial applications. However, further investigations are required to fully understand its long-term effects on ecosystems.
In conclusion, 5-Amino-2-chloro-3-(trifluoromethyl)benzoic acid is a versatile compound with promising applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool in modern chemistry and pharmacology. As research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in future scientific advancements.
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